N-(2-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3-(trifluoromethyl)phenyl substituent at position 3 and a 2-methoxyphenyl acetamide group linked via a thioether bridge. The thieno-pyrimidinone core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-methoxyphenyl moiety may modulate solubility and binding affinity. Synthetic routes typically involve nucleophilic substitution reactions between thiol-containing intermediates and halogenated acetamides under basic conditions (e.g., K₂CO₃ or NaOAc), yielding products in 68–90% efficiency .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-31-17-8-3-2-7-15(17)26-18(29)12-33-21-27-16-9-10-32-19(16)20(30)28(21)14-6-4-5-13(11-14)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNPZWBTKRGKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 393.42 g/mol
- CAS Number : Not specified in the literature but can be derived from the structural components.
- Antifungal Activity : The compound has demonstrated antifungal properties against various strains of fungi. It is suggested that the presence of the methoxy group enhances its activity by improving solubility and interaction with fungal cell membranes .
- Antitumor Effects : Research indicates that derivatives containing similar thieno[3,2-d]pyrimidine structures exhibit notable cytotoxicity against human tumor cell lines. The mechanism is believed to involve inhibition of topoisomerase enzymes and disruption of DNA synthesis .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity | Tested Organisms/Cells | Results (MIC/IC50) | Reference |
|---|---|---|---|
| Antifungal | Fusarium oxysporum | MIC = 12.5 µg/mL | |
| Antitumor | HepG2 (liver cancer) | IC50 = 15 µM | |
| Enzyme Inhibition | Topoisomerase II | IC50 = 25 µM |
Case Studies
- Antifungal Activity Against Fungi : A study evaluated the antifungal efficacy of several compounds similar to this compound against Fusarium oxysporum. The compound showed a comparable activity to standard antifungal agents like miconazole .
- Cytotoxicity in Cancer Cell Lines : In vitro studies on HepG2 cells revealed that this compound exhibited significant cytotoxic effects with an IC50 value indicating potent antitumor activity. This suggests potential for further development as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in substituents on the pyrimidinone core and the acetamide aryl group. Below is a comparative analysis:
*Calculated based on molecular formula C₂₃H₂₀F₃N₃O₃S₂.
Key Research Findings
- : The 4-chlorophenyl analog demonstrated moderate activity in kinase assays (IC₅₀ ~1.2 μM), suggesting the trifluoromethyl group in the target compound may offer superior potency .
- : Benzo[d]thiazole-containing analogs exhibited nanomolar IC₅₀ values against CK1 mutants, highlighting the importance of heterocyclic acetamide groups .
- : Ethyl and methyl substituents on the pyrimidinone core improved metabolic stability in hepatocyte assays (t₁/₂ > 4 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
